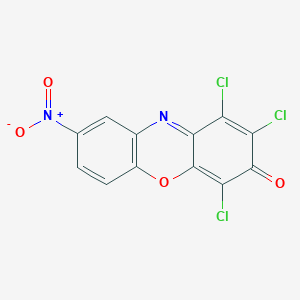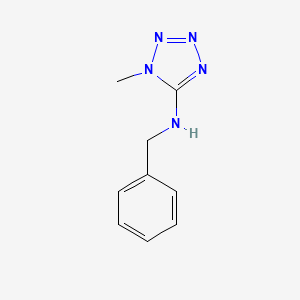
8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a dihydroquinoline structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the quinoline core. The final step involves the reduction of the quinoline derivative to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another derivative with a different arrangement of nitrogen in the ring.
Quinolin-8-ol: Lacks the methoxyphenyl and methyl groups but shares the quinoline core.
Uniqueness
8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. The methyl group also contributes to its distinct chemical properties and reactivity compared to other quinoline derivatives.
Propiedades
Número CAS |
73123-89-4 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
8-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C17H19NO2/c1-12-8-10-18-16-15(12)7-4-9-17(16,19)13-5-3-6-14(11-13)20-2/h3,5-6,8,10-11,19H,4,7,9H2,1-2H3 |
Clave InChI |
XCADYQWTBRXFTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCCC(C2=NC=C1)(C3=CC(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


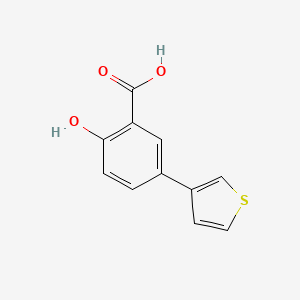
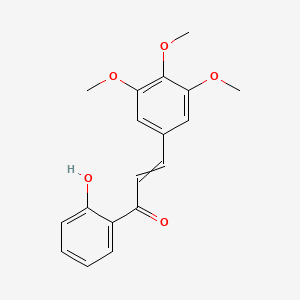

![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)
![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)
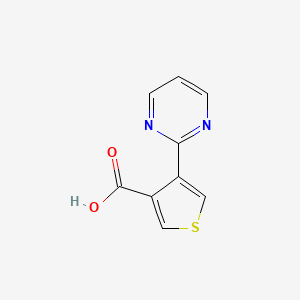
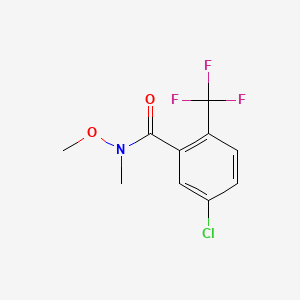
![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)


